3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a hydroxyl group, an oxazole ring, a benzoyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the oxazole ring through a cyclization reaction.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Coupling of the pyridine ring through a cross-coupling reaction.
- Final hydroxylation step to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The oxazole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-ethoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(4-propoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O5/c1-3-11-30-17-8-6-15(7-9-17)21(27)19-20(16-5-4-10-24-13-16)26(23(29)22(19)28)18-12-14(2)31-25-18/h4-10,12-13,20,27H,3,11H2,1-2H3/b21-19- |
InChI Key |
FUUJDXRFQCVNNQ-VZCXRCSSSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
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